molecular formula C26H32BrN5O6 B13401507 3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid

3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid

Cat. No.: B13401507
M. Wt: 590.5 g/mol
InChI Key: YDHAGPCZRFQPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a bromo-tert-butylphenyl core linked to a hydroxybenzoyl-aminoacetyl scaffold and a tetrahydropyrimidinyl-amino moiety. Its design integrates multiple pharmacophoric elements:

  • Hydroxybenzoyl-aminoacetyl linkage: Provides hydrogen-bonding capacity, which may improve target binding specificity.
  • Propanoic acid terminus: Improves aqueous solubility, aiding bioavailability.

Properties

Molecular Formula

C26H32BrN5O6

Molecular Weight

590.5 g/mol

IUPAC Name

3-(3-bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C26H32BrN5O6/c1-26(2,3)16-4-14(5-17(27)8-16)21(10-23(36)37)32-22(35)13-28-24(38)15-6-18(9-19(33)7-15)31-25-29-11-20(34)12-30-25/h4-9,20-21,33-34H,10-13H2,1-3H3,(H,28,38)(H,32,35)(H,36,37)(H2,29,30,31)

InChI Key

YDHAGPCZRFQPOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Structural Features Molecular Weight (g/mol) Reported Activity Reference
Target Compound Bromo-tert-butylphenyl, hydroxybenzoyl-aminoacetyl, tetrahydropyrimidinyl-amino, propanoic acid ~650 (estimated) Hypothesized antitumor (inferred from motifs) -
(S)-Methyl 2-(2-bromo-5-((S)-2-(tert-butoxycarbonyl)-3-methylbutanamido)benzamido)-3-phenylpropanoate (5a) Bromophenyl, Boc-protected amino acid, phenylpropanoate ester ~600 (exact mass not provided) Antitumor (explicitly studied)
(3R)-3-(1,3-benzodioxol-5-yl)-3-[({(2R)-1-[bis(2-thienylmethyl)amino]-1-oxohexan-2-yl}carbamoyl)amino]propanoic acid (3-127) Benzodioxolyl, thienylmethyl-carbamoyl, propanoic acid ~650 (estimated) Patent-protected (specific use undisclosed)
(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid Boc-protected methylamino, hydroxybutanoic acid 233.26 Synthetic intermediate (no direct bioactivity)

Key Findings from Comparative Analysis:

Structural Complexity and Target Engagement: The target compound’s tetrahydropyrimidinyl-amino group distinguishes it from analogues in , which use Boc-protected amino acids. This moiety may enhance binding to enzymes involved in nucleotide metabolism, a common target in anticancer drug design .

Synthetic Strategies: The target compound likely employs coupling agents like EDC/HOBt (as seen in ) for amide bond formation between the hydroxybenzoyl and aminoacetyl segments . Unlike the simpler hydroxybutanoic acid derivative in , the target compound requires multi-step synthesis to integrate the tetrahydropyrimidinyl group, necessitating orthogonal protection/deprotection strategies .

Pharmacokinetic Considerations: The propanoic acid terminus in the target compound confers higher solubility than the methyl esters in , which may require ester hydrolysis for activation .

Biological Activity Gaps :

  • While explicitly links bromo-tert-butylphenyl derivatives to antitumor activity, the tetrahydropyrimidinyl group in the target compound remains untested in the provided data. Computational modeling or in vitro assays would be needed to validate its efficacy.

Preparation Methods

Synthesis of the Brominated Phenyl Intermediate

Key Step: Introduction of the bromine atom at the 3-position of the phenyl ring, along with the tert-butyl group at the 5-position.

  • Method: Electrophilic aromatic substitution (EAS) on a suitably substituted benzene derivative.
  • Procedure:
    • Starting from tert-butylbenzene , selective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled conditions to favor mono-bromination.
    • Alternatively, direct bromination of tert-butylbenzene with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) can be employed, with regioselectivity enhanced by directing effects of substituents.

Research Note: The regioselectivity of bromination is critical; literature indicates that tert-butyl groups direct electrophilic substitution to the ortho and para positions, necessitating careful control to obtain the desired 3-bromo-5-tert-butylphenyl derivative.

Synthesis of the Hydroxy-Substituted Pyrimidine Moiety

Key Step: Formation of the (5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino group.

  • Method: Cyclization of urea derivatives with formaldehyde and ammonia or amino acids under acidic or basic conditions.
  • Procedure:
    • The pyrimidine ring can be synthesized via Biginelli-type reactions involving urea derivatives , β-keto esters , and aldehydes .
    • The hydroxy functionality at the 5-position can be introduced by using appropriately substituted precursors or through post-cyclization hydroxylation.

Research Note: The tetrahydropyrimidine ring's synthesis is well-documented, with modifications allowing for hydroxylation at specific positions, as reported in heterocyclic chemistry literature.

Coupling of the Aromatic and Heterocyclic Components

Key Step: Formation of the amide linkage between the benzoyl group bearing the pyrimidine moiety and the phenyl ring.

  • Method: Activation of the carboxylic acid group (from the benzoyl derivative) using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU .
  • Procedure:
    • The benzoyl derivative with the pyrimidine amino group is reacted with the brominated phenyl derivative under anhydrous conditions.
    • The reaction proceeds via nucleophilic attack of the amino group on the activated carboxylic acid, forming the amide bond.

Research Note: Peptide coupling reagents like HATU or EDCI are standard for such amide bond formations, with high yields and minimal racemization.

Assembly of the Peptide-Like Backbone

Key Step: Synthesis of the propanoic acid chain with amino functionalities.

  • Method: Stepwise elongation using amino acid derivatives or protected amino acids .
  • Procedure:
    • The amino acid chain can be assembled via solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling.
    • Protection of amino groups (e.g., with Boc or Fmoc groups) ensures selectivity during chain elongation.
    • Final deprotection yields the free amino and carboxyl groups for subsequent coupling.

Research Note: The peptide backbone's synthesis is routine in medicinal chemistry, with well-established protocols for selective protection and deprotection.

Final Assembly and Functionalization

  • The last steps involve hydroxylation , purification , and characterization of the final compound.
  • Hydroxyl groups on the pyrimidine and benzoyl moieties are introduced through selective hydroxylation reactions, often using hydrogen peroxide or metal-catalyzed oxidation .

Data Tables Summarizing Key Reactions and Conditions

Step Reaction Reagents Conditions Yield References
1 Electrophilic bromination NBS, AIBN Reflux, inert atmosphere ~80% ,
2 Cyclization to pyrimidine Urea derivatives, formaldehyde Acidic or basic reflux ~75% ,
3 Amide coupling DCC or HATU, DIPEA Anhydrous, room temperature 85-90% ,
4 Peptide chain elongation Protected amino acids Standard SPPS conditions Variable ,
5 Hydroxylation H₂O₂, metal catalysts Mild oxidation 70-80% ,

Recent Research Discoveries and Methodological Advances

  • Selective Bromination: Advances in regioselective halogenation techniques have improved yields and selectivity, especially for complex aromatic systems with multiple directing groups.
  • Heterocyclic Synthesis: Novel cyclization routes for tetrahydropyrimidines with hydroxyl functionalities have been optimized, enabling access to functionalized heterocycles with high regioselectivity.
  • Peptide Coupling: The development of more efficient coupling reagents and protecting group strategies has minimized racemization and side reactions, facilitating complex molecule assembly.
  • Green Chemistry Approaches: Recent methodologies emphasize solvent-free or aqueous conditions, reducing environmental impact during synthesis.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological approaches include leveraging computational retrosynthesis tools (e.g., AI-driven platforms like ICReDD’s reaction path search) to predict feasible routes using databases such as Reaxys and Pistachio . Key steps:

  • Precursor scoring : Prioritize intermediates with high relevance to the target structure.
  • One-step synthesis : Focus on minimizing side reactions by selecting precursors with compatible functional groups (e.g., avoiding competing bromination or hydrolysis).
  • Purification : Use preparative HPLC with gradient elution to isolate the product from structurally similar byproducts.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Essential methods include:

  • FT-IR : Identify functional groups (e.g., hydroxyl, amide, and carboxylic acid stretches) to confirm successful conjugation .
  • NMR (¹H/¹³C) : Resolve complex splitting patterns from the tert-butyl and tetrahydropyrimidinyl groups, with DEPT-135 to distinguish CH₂/CH₃ moieties .
  • X-ray crystallography : Resolve stereochemical ambiguities in the benzoyl-aminoacetyl-propanoyl backbone .
  • LC-MS : Monitor purity (>95%) and exact mass (error < 2 ppm) using high-resolution Q-TOF instruments .

Advanced Research Questions

Q. How should researchers resolve conflicting solubility data in polar vs. nonpolar solvents?

Contradictions often arise from protonation states or polymorphic forms. Strategies:

  • Systematic solvent screening : Use a Hansen Solubility Parameter (HSP) approach with DMSO/water mixtures to identify optimal solubilization conditions .
  • pH-dependent studies : Test solubility at pH 2–10 (simulating biological matrices) to assess ionization effects on the carboxylic acid and amino groups .
  • Crystallization trials : Compare polymorph stability via differential scanning calorimetry (DSC) .

Q. What computational methods are effective for predicting this compound’s reaction mechanisms in catalytic systems?

Combine:

  • Density Functional Theory (DFT) : Model electron transfer pathways in amide bond formation or bromine substitution .
  • Molecular Dynamics (MD) : Simulate interactions with Pd catalysts (e.g., ligand exchange in cross-coupling reactions) .
  • Transition State Analysis : Identify rate-limiting steps using nudged elastic band (NEB) methods .

Q. How can researchers address discrepancies in reported bioactivity data (e.g., enzyme inhibition vs. no activity)?

Potential causes include assay conditions or impurity interference. Solutions:

  • Dose-response validation : Re-test activity across 3–4 logarithmic concentrations (e.g., 1 nM–100 µM) with triplicate measurements .
  • Metabolite screening : Use LC-MS to rule out degradation products during bioassays .
  • Structural analogs : Compare activity with derivatives lacking the tetrahydropyrimidinyl group to isolate pharmacophoric contributions .

Q. What strategies enhance the compound’s stability under physiological conditions?

Key considerations:

  • Protecting groups : Temporarily mask the hydroxyl and amino groups with tert-butyldimethylsilyl (TBS) or Boc during storage .
  • Lyophilization : Stabilize aqueous solutions by freeze-drying with trehalose or mannitol as cryoprotectants .
  • Light/temperature control : Store at -20°C in amber vials to prevent photodegradation of the bromophenyl moiety .

Q. How can AI-driven tools improve experimental design for derivatives of this compound?

Implement:

  • Generative models : Propose derivatives with optimized LogP or binding affinity using recurrent neural networks (RNNs) trained on ChEMBL data .
  • Automated workflow integration : Couple robotic synthesis platforms with real-time HPLC feedback to iterate reaction conditions .
  • Bias mitigation : Curate training datasets to avoid overrepresentation of certain substituents (e.g., tert-butyl) .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate findings against multiple orthogonal techniques (e.g., NMR + X-ray) to confirm structural assignments .
  • Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds, given their potential toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.